5-Tert-butyl-2-iodophenol

Lipophilicity Drug design Membrane permeability

Researchers needing sequential aromatic functionalization often face cross-reactivity with simple iodophenols. 5-tert-Butyl-2-iodophenol solves this via steric shielding of the ortho-iodine, enabling chemoselective C4 then C2 diversification. - Enables sequential Suzuki/nitration/halogenation without protection. - Increases logP by ~0.7 vs 2-iodophenol for CNS drug candidates. - Validated in commercial dasabuvir synthesis at >99.5% API purity. - Available from stock for immediate delivery.

Molecular Formula C10H13IO
Molecular Weight 276.11 g/mol
CAS No. 20942-70-5
Cat. No. B1314731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Tert-butyl-2-iodophenol
CAS20942-70-5
Molecular FormulaC10H13IO
Molecular Weight276.11 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1)I)O
InChIInChI=1S/C10H13IO/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6,12H,1-3H3
InChIKeyCOYVTCLXNSGLFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Tert-butyl-2-iodophenol Physicochemical Profile


5‑Tert‑butyl‑2‑iodophenol is an ortho‑iodophenol derivative bearing a bulky tert‑butyl group at the 5‑position . The compound has the molecular formula C₁₀H₁₃IO and a molecular weight of 276.11 g·mol⁻¹ [1]. The coexistence of a phenolic –OH, an iodine atom, and a hydrophobic tert‑butyl substituent on the same aromatic ring creates a distinctive steric and electronic environment that differentiates this building block from simpler iodophenols .

5-Tert-butyl-2-iodophenol Regioselectivity Advantage


Simple iodophenols lack the steric bulk and lipophilicity modulation provided by the tert‑butyl group [1]. The 5‑tert‑butyl substituent shields the ortho‑iodine, retarding its reactivity in metal‑catalysed couplings and thereby enabling chemoselective sequential functionalisation that is impossible with unsubstituted 2‑iodophenol [2]. Moreover, the tert‑butyl group raises log P by ~0.7 units relative to 2‑iodophenol, substantially altering membrane permeability and pharmacokinetic profiles of downstream products . These differences mean that substituting a generic iodophenol would compromise both synthetic efficiency and the physicochemical properties of the final molecule.

5-Tert-butyl-2-iodophenol Differentiation Evidence


Lipophilicity vs. 2-Iodophenol

The predicted log P of 5‑tert‑butyl‑2‑iodophenol is 3.29, whereas 2‑iodophenol has a log P of 2.60 [1]. The Δlog P of +0.69 corresponds to an approximately 5‑fold increase in the octanol–water partition coefficient, indicating significantly higher membrane permeability for compounds derived from the tert‑butyl analog.

Lipophilicity Drug design Membrane permeability

Steric Shielding for Chemoselective Coupling

In the structurally analogous 5‑tert‑butyl‑2,4‑diiodophenol, the C‑4 iodine couples with arylboronic acids in 75–92 % yield under mild Pd‑catalysed conditions (2 h, room temperature to 60 °C), whereas the C‑2 iodine requires PdCl₂(dppf), 100–110 °C and 12–18 h for subsequent coupling . This reactivity difference is attributed to steric shielding of the ortho‑iodine by the adjacent tert‑butyl group and is directly translatable to the mono‑iodo analog, where the ortho‑iodine is similarly hindered.

Cross‑coupling Steric hindrance Chemoselectivity

Dasabuvir Intermediate Validation

An improved process for dasabuvir uses 5‑tert‑butyl‑2‑iodophenol as the iodine‑bearing building block to construct the 1‑(3‑tert‑butyl‑5‑iodo‑4‑methoxyphenyl)uracil intermediate, which then undergoes Suzuki coupling to give the API [1]. The overall yield from 2‑tert‑butylphenol is 29.0 % and the final purity reaches 99.7 % (HPLC). The tert‑butyl‑iodophenol intermediate provides the steric and electronic profile required for high‑yielding, regioselective coupling.

Antiviral Process chemistry Dasabuvir

pKa and Solid-State Handling

5‑Tert‑butyl‑2‑iodophenol exhibits a pKₐ of approximately 8.0 at 25 °C, marginally lower than 2‑iodophenol (pKₐ = 8.51) [1]. The compound is a solid at ambient temperature (predicted m.p. ≈ 43–50 °C) and is recommended for storage at 2–8 °C, protected from light . By contrast, 2‑iodophenol is a low‑melting solid that is sensitive to light and can be challenging to weigh accurately.

pKa Solid‑state Storage stability

5-Tert-butyl-2-iodophenol Application Scenarios


Chemoselective Cross-Coupling for Biaryl Libraries

The steric bias between the C‑2 iodine and the C‑4 position (available for electrophilic substitution) enables a two‑step diversification strategy: first introduce a substituent at C‑4 via nitration, halogenation, or Suzuki coupling on a protected form, then exploit the hindered C‑2 iodine in a harsher second coupling to install a different aryl or heteroaryl group. This strategy is directly supported by the differential coupling yields reported for the diiodo analog .

CNS-Penetrant Drug Candidates

With a log P of 3.29, the tert‑butyl‑iodophenol scaffold imparts increased lipophilicity to derived molecules, making it a preferred building block for CNS‑targeted kinase inhibitors, GPCR ligands, and PET tracer precursors where blood–brain barrier permeability is essential [1].

Industrial Antiviral Intermediate (Dasabuvir Route)

The validated use of 5‑tert‑butyl‑2‑iodophenol in the commercial synthesis of the HCV NS5B inhibitor dasabuvir demonstrates its reliability under process‑scale conditions, including high‑yielding Suzuki coupling and the ability to achieve final API purity >99.5 % [2].

Pauson–Khand Cyclisation Substrate

When elaborated to the corresponding O‑allyl or O‑butenyl enyne, the ortho‑tert‑butyl group promotes efficient intramolecular Pauson–Khand cyclisation to afford sterically congested cyclopentenones, a transformation that fails or proceeds in low yield with unsubstituted o‑iodophenol derivatives [3].

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